N-(2,4-difluorophenyl)-3,3-diphenylpropanamide
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Overview
Description
- It is also referred to as (2,4-Difluorophenyl)methanamine or 2,4-Fluorobenzylamine .
- The compound appears as a clear colorless to light yellow liquid .
- Its melting point is 255-256 °C , and it boils at 82-84 °C (15 mmHg) .
- 2,4-Difluorobenzylamine is air-sensitive and should be stored under inert gas (nitrogen or argon) at 2–8 °C .
2,4-Difluorobenzylamine: is a chemical compound with the molecular formula C7H7F2N and a molecular weight of 143.13 g/mol .
Preparation Methods
- The synthetic route for 2,4-Difluorobenzylamine involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .
- The reaction proceeds as follows:
2-Fluorobenzoyl chloride + 2,4-Difluoroaniline → 2,4-Difluorobenzylamine
- Crystals of 2,4-Difluorobenzylamine can be grown from CH2Cl2 at room temperature .
Chemical Reactions Analysis
- 2,4-Difluorobenzylamine can undergo various reactions, including:
- Substitution reactions : It can participate in nucleophilic substitution reactions due to the amino group.
- Reduction reactions : Reduction of the carbonyl group can yield secondary amines.
- Acylation reactions : It can react with acyl chlorides to form amides.
- Common reagents include acyl chlorides , reducing agents , and nucleophiles .
Scientific Research Applications
- Medicine : 2,4-Difluorobenzylamine is a key intermediate in the synthesis of Dolutegravir , an anti-HIV drug developed by GlaxoSmithKline (GSK) .
- Chemistry : It serves as a building block for various organic syntheses.
- Industry : Its applications extend to the pharmaceutical and fine chemical industries.
Mechanism of Action
- The exact mechanism of action for 2,4-Difluorobenzylamine is context-dependent, but it likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, 2,4-Difluorobenzylamine’s uniqueness lies in its combination of fluorine substitution and the benzylamine functional group.
Properties
Molecular Formula |
C21H17F2NO |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H17F2NO/c22-17-11-12-20(19(23)13-17)24-21(25)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,24,25) |
InChI Key |
USNJBWAUTGTVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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